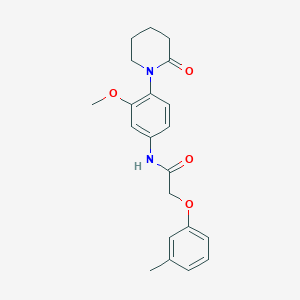

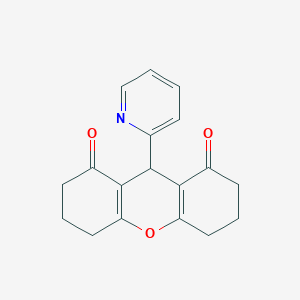

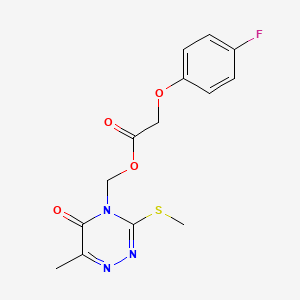

9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as Xanthenone, is a heterocyclic organic compound with a xanthene backbone. It has gained attention in the scientific community due to its potential applications in various fields, such as drug discovery, materials science, and fluorescence imaging.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Process : The synthesis of xanthene derivatives, similar to 9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, often involves one-pot reactions and has been found to be environmentally friendly and efficient. For instance, a related compound was synthesized through a reaction between dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid, yielding a 72% product yield and proposing a reaction mechanism for xanthene formation (Navarro, Sierra, & Ochoa‐Puentes, 2016).

- Structural Analysis : The structural and conformational geometries of xanthenedione derivatives are closely linked to their potential biological activities. These compounds, including variants of the queried chemical, often exhibit a common structural conformation with specific intermolecular interactions and geometries (Purushothaman & Thiruvenkatam, 2018).

Potential Biological Activities

- Antimicrobial Properties : Some xanthenedione derivatives have demonstrated promising antibacterial and antifungal activities. For example, a series of novel xanthenedione derivatives showed significant effectiveness against various bacterial and fungal strains in an agar well diffusion assay (Angajala et al., 2017).

- Antioxidant and Antiproliferative Potential : Xanthenedione molecules, including those closely related to the queried chemical, are emerging as promising antioxidants and inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. Their potential is attributed to the presence of different functional groups that play a crucial role in their biological activities (Purushothaman & Thiruvenkatam, 2018).

- Anticancer Properties : Certain derivatives of xanthenedione have shown good anti-proliferative properties against various cancer cell lines. The specific functional groups attached to the xanthenedione core are critical in determining their effectiveness as potential anticancer agents (Mulakayala et al., 2012).

Applications in Synthesis and Catalysis

- Efficient Synthesis Methods : The preparation of xanthenedione derivatives, including those structurally similar to the queried chemical, can be achieved using environmentally friendly and efficient methods. Functionalized ionic liquids have been employed as catalysts and reaction media, enhancing the synthesis process's efficiency and environmental sustainability (Ma et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds with a pyridine moiety have been found to exhibit a wide range of pharmacological activities . For instance, some pyrimidine derivatives, which also contain a pyridine core, have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Mode of Action

It’s known that electron-withdrawing groups on the pyridine ring promote the interaction with double-stranded dna . This suggests that the compound might interact with DNA in a similar manner, potentially altering gene expression or interfering with DNA replication.

Biochemical Pathways

Similar compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might influence the collagen synthesis pathway and affect fibrotic processes.

Result of Action

Similar compounds have been found to present anti-fibrotic activities . They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .

Propriétés

IUPAC Name |

9-pyridin-2-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-12-6-3-8-14-17(12)16(11-5-1-2-10-19-11)18-13(21)7-4-9-15(18)22-14/h1-2,5,10,16H,3-4,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHXOBWHYBQMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=N4)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)

![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)

![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)